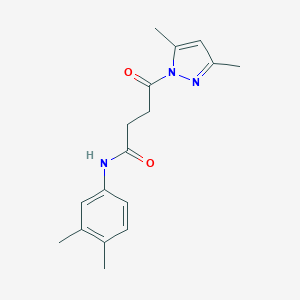![molecular formula C17H20N4O6 B322788 2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide](/img/structure/B322788.png)
2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide is a chemical compound with the molecular formula C17H20N4O6 and a molecular weight of 376.4 g/mol. This compound is characterized by the presence of two furan rings attached to a pentanedihydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide typically involves the reaction of 2-methylfuran-3-carboxylic acid with pentanedihydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Substituted hydrazides
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~5~-bis[(2-methoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis[(2-ethoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis[(2-(benzyloxy)benzylidene)pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide is unique due to the presence of furan rings, which impart distinct chemical properties and potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H20N4O6 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1-N//',5-N//'-bis(2-methylfuran-3-carbonyl)pentanedihydrazide |
InChI |
InChI=1S/C17H20N4O6/c1-10-12(6-8-26-10)16(24)20-18-14(22)4-3-5-15(23)19-21-17(25)13-7-9-27-11(13)2/h6-9H,3-5H2,1-2H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25) |
InChI-Schlüssel |
KSDKFNZKNOAGOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)CCCC(=O)NNC(=O)C2=C(OC=C2)C |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)CCCC(=O)NNC(=O)C2=C(OC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B322705.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322706.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B322709.png)
![N-acetyl-4-[(9-anthrylmethylene)amino]benzenesulfonamide](/img/structure/B322711.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B322713.png)
![N-(3,4-dimethylphenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322715.png)
![4-[2-(9-anthrylmethylene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322716.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322718.png)
![4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322719.png)
![N-(2,4-dichlorophenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322720.png)


![N-benzyl-4-[2-(5-bromo-2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322728.png)
![5-bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B322731.png)
